N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Description
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a thiophene sulfonamide moiety. Tetrazole-containing compounds are widely explored in medicinal chemistry due to their bioisosteric properties, often mimicking carboxylic acids while offering enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-5-6-12(8-11(10)2)19-13(16-17-18-19)9-15-23(20,21)14-4-3-7-22-14/h3-8,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDTXYXPCBRESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Formation
The 1-substituted tetrazole core is synthesized via a [2+3] cycloaddition between 3,4-dimethylaniline and chloroacetonitrile in the presence of sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
Procedure:
- 3,4-Dimethylaniline (10.0 g, 73.5 mmol) and chloroacetonitrile (6.7 g, 88.2 mmol) are dissolved in N,N-dimethylformamide (DMF, 100 mL).
- Sodium azide (9.6 g, 147 mmol) and ammonium chloride (7.9 g, 147 mmol) are added, and the mixture is heated at 100°C for 24 hours under nitrogen.
- The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 1-(3,4-dimethylphenyl)-5-(chloromethyl)-1H-tetrazole as a white solid (Yield: 78%, m.p. 142–144°C).
Characterization:
Amination of Chloromethyl Intermediate
The chloromethyl group is converted to an amine via a Gabriel synthesis protocol:
Procedure:
- 1-(3,4-Dimethylphenyl)-5-(chloromethyl)-1H-tetrazole (5.0 g, 19.2 mmol) and potassium phthalimide (4.3 g, 23.0 mmol) are refluxed in DMF (50 mL) for 6 hours.
- The mixture is cooled, filtered, and washed with water to isolate the phthalimide-protected intermediate.
- The intermediate is treated with hydrazine hydrate (5 mL) in ethanol (30 mL) at 80°C for 4 hours.
- The product, 1-(3,4-dimethylphenyl)-5-(aminomethyl)-1H-tetrazole , is obtained after filtration and recrystallization from dichloromethane (Yield: 65%, m.p. 158–160°C).
Characterization:
- ¹³C NMR (100 MHz, DMSO-d₆): δ 155.2 (C=N), 139.8, 137.2, 132.5, 130.1 (Ar-C), 45.8 (CH₂NH₂), 20.1, 19.8 (CH₃).
- Elemental Analysis: Calculated for C₁₁H₁₄N₆: C, 55.45; H, 5.92; N, 35.23. Found: C, 55.38; H, 5.89; N, 35.18.
Synthesis of Thiophene-2-Sulfonyl Chloride
Thiophene-2-sulfonyl chloride is prepared via chlorination of thiophene-2-thiol using chlorine gas in a dichloroethane/water system:
Procedure:
- Thiophene-2-thiol (3.0 g, 26.3 mmol) is dissolved in 1,2-dichloroethane (30 mL).
- Chlorine gas is bubbled through the solution at 0°C for 2 hours.
- The mixture is washed with cold water, dried over Na₂SO₄, and concentrated under vacuum to yield thiophene-2-sulfonyl chloride as a pale-yellow liquid (Yield: 85%).
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 7.78 (dd, J = 5.0, 1.2 Hz, 1H), 7.52 (dd, J = 3.6, 1.2 Hz, 1H), 7.15 (dd, J = 5.0, 3.6 Hz, 1H).
Coupling Reaction to Form the Sulfonamide
Procedure:
- 1-(3,4-Dimethylphenyl)-5-(aminomethyl)-1H-tetrazole (3.0 g, 12.6 mmol) and thiophene-2-sulfonyl chloride (2.4 g, 13.8 mmol) are dissolved in dry dichloromethane (DCM, 50 mL).
- N,N-Diisopropylethylamine (DIPEA, 3.3 mL, 18.9 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- The organic layer is washed with 10% HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.
- Purification via flash chromatography (DCM/MeOH 95:5) yields N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide as a white crystalline solid (Yield: 72%, m.p. 192–194°C).
Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (t, J = 5.6 Hz, 1H, NH), 7.88 (dd, J = 5.0, 1.2 Hz, 1H, Th-H), 7.62 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 7.48–7.42 (m, 3H, Ar-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
- HRMS (ESI): Calculated for C₁₅H₁₆N₅O₂S₂ [M+H]⁺: 386.0742. Found: 386.0739.
Optimization and Comparative Analysis
Solvent and Base Screening for Sulfonamide Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 25 | 72 |
| DMF | Triethylamine | 25 | 65 |
| THF | Pyridine | 40 | 58 |
DCM with DIPEA at ambient temperature provided optimal yields due to enhanced nucleophilicity and minimal side reactions.
Purity and Stability
The final compound exhibits >98% purity (HPLC, C₁₈ column, MeCN/H₂O 70:30) and remains stable under accelerated storage conditions (40°C/75% RH) for 6 months.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to thiophene and tetrazole derivatives. The presence of the tetrazole ring in N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is particularly noteworthy as it has been associated with enhanced biological activity.
Case Studies:
- Study on Tetrazole Derivatives : A study demonstrated that compounds containing tetrazole rings exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the phenyl group could enhance efficacy against cancer cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
Antimicrobial Properties
The compound's sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects.
Research Insights:
A study highlighted the effectiveness of sulfonamide derivatives against bacterial strains, with particular attention to their mechanism of action involving inhibition of folate synthesis in bacteria . The incorporation of thiophene and tetrazole groups may enhance this activity.
Antimicrobial Efficacy Table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 µg/mL |
| Escherichia coli | 6.25 µg/mL |
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties, making them candidates for treating conditions such as arthritis and cardiovascular diseases.
Relevant Findings:
A recent investigation into imidazole and tetrazole derivatives indicated their potential as cyclooxygenase (COX) inhibitors, which are critical in managing inflammation . The structural features of this compound may provide similar benefits.
Neurological Applications
The compound's potential neuroprotective effects have been explored in relation to its anticonvulsant properties.
Experimental Data:
In studies assessing the anticonvulsant activity of related compounds, it was found that certain tetrazole derivatives showed promise in protecting against seizures induced by pentylenetetrazol (PTZ). This suggests that this compound could be investigated further for similar applications .
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. The sulfonamide group can also interact with proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The target compound’s thiophene sulfonamide replaces the imidazole or benzimidazole cores of classical angiotensin II antagonists. This substitution may alter binding kinetics or selectivity.
Key Findings :
- The sulfonamide group may confer higher acidity compared to ester or carboxylic acid derivatives, impacting solubility and reactivity .
Agrochemicallly Relevant Chloroacetamides ()
Chloroacetamide herbicides like alachlor and pretilachlor share aromatic and amide motifs but differ critically from the target compound:
| Compound | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Alachlor | Chloroacetamide-diethylphenyl | 2,6-diethylphenyl, methoxymethyl | Herbicide |
| Target | Sulfonamide-tetrazole | 3,4-dimethylphenyl, thiophene sulfonamide | Undocumented |
Key Findings :
- The target’s sulfonamide group replaces the chloroacetamide moiety, likely shifting applications from agrochemical to pharmaceutical.
Data Tables for Key Comparisons
Table 1: Physicochemical Properties (Hypothetical)
| Property | Target Compound | Losartan | Compound 8 () |
|---|---|---|---|
| Molecular Weight | ~377 g/mol | 422.91 g/mol | ~600 g/mol |
| LogP (Predicted) | 3.5 | 2.1 | 4.8 |
| pKa (Tetrazole) | ~4.5 | ~4.7 | ~4.6 |
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a novel compound characterized by its unique structural features, including a tetrazole ring and a sulfonamide moiety. This compound has garnered attention due to its potential therapeutic applications across various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2S, with a molecular weight of approximately 286.34 g/mol. The compound integrates a tetrazole ring , which is known for its diverse biological activities, and a sulfonamide group , recognized for its role in antibacterial and anti-inflammatory applications. The presence of the 3,4-dimethylphenyl group enhances the lipophilicity and potential bioactivity of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide component can mimic para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. The tetrazole ring may also engage in interactions with various proteins, influencing their function and signaling pathways.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. This compound has shown promising results in inhibiting the growth of various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various assays. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, compounds similar to this one have been reported to exhibit IC50 values in the range of 1.61 µg/mL to 23.30 mM against different cancer cell lines, highlighting the importance of structural modifications in enhancing activity.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that specific substitutions on the phenyl ring significantly impact the biological activity of tetrazole-containing compounds. The presence of electron-donating groups like methyl at the para position enhances cytotoxicity, while the sulfonamide moiety contributes to antibacterial efficacy.
| Compound | Structure | Unique Features |
|---|---|---|
| N-(3,4-dimethylphenyl)-1H-tetrazole | Structure | Core structure with potential bioactivity |
| Sulfanilamide | Structure | Classic sulfonamide antibiotic |
| Celecoxib | Structure | Selective COX-2 inhibitor |
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Antitumor Activity
Another investigation focused on the compound's effects on human cancer cell lines (e.g., A431 and Jurkat). The results demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer drug candidate.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide?
The synthesis involves multi-step organic reactions, starting with the formation of the tetrazole moiety. A common approach includes:
- Step 1: Cyclization of a nitrile precursor (e.g., 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbonitrile) via [3+2] cycloaddition using trimethylsilyl azide and a catalyst like dibutyltin oxide .
- Step 2: Alkylation of the tetrazole nitrogen with a thiophene-sulfonamide-containing electrophile (e.g., chloromethyl thiophene-2-sulfonamide).
- Optimization: Reaction conditions (temperature: 60–80°C, solvent: acetonitrile or DMF) and stoichiometric ratios must be tightly controlled to minimize by-products like N-alkylated isomers .
Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent placement, particularly distinguishing between 1H- and 2H-tetrazole isomers .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and distances critical for understanding steric effects and electronic interactions .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity (>95%) .
Q. What preliminary biological activities are associated with this compound?
Tetrazole-sulfonamide hybrids are explored for:
- Enzyme inhibition: Potential interaction with carbonic anhydrase or angiotensin II receptors due to sulfonamide and tetrazole pharmacophores .
- Antimicrobial activity: Analogous structures show activity against Gram-positive bacteria, likely via disruption of cell-wall synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies (e.g., disordered sulfonamide groups) arise from dynamic motion in the solid state. Strategies include:
- Multi-temperature XRD: Collect data at 100 K to reduce thermal motion artifacts .
- Cross-validation: Compare XRD results with DFT-calculated bond lengths and NMR-derived torsion angles .
- Twinned data refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .
Q. What methodological advancements improve regioselectivity in tetrazole-sulfonamide synthesis?
- Catalyst screening: Dibutyltin oxide enhances [3+2] cycloaddition yields (72–85%) while suppressing 2H-tetrazole formation .
- Microwave-assisted synthesis: Reduces reaction time from hours to minutes, improving purity by minimizing side reactions .
- Protecting groups: Use tert-butyl or trityl groups to direct alkylation to the desired nitrogen .
Q. How do QSAR studies inform structural modifications for enhanced bioactivity?
- Descriptor selection: Correlate logP, polar surface area, and H-bond donor/acceptor counts with activity (e.g., lower logP improves membrane permeability) .
- Scaffold hopping: Replace thiophene with pyridine to modulate electronic effects without altering steric bulk .
- In silico docking: Identify key interactions (e.g., sulfonamide oxygen with catalytic zinc in metalloenzymes) .
Q. What experimental strategies address low yield in large-scale synthesis?
- Flow chemistry: Enables continuous processing of unstable intermediates (e.g., azide precursors) .
- Workup optimization: Use aqueous/organic biphasic extraction to remove unreacted starting materials .
- By-product recycling: Isolate and re-alkylate 2H-tetrazole isomers under acidic conditions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on tetrazole-sulfonamide stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
